1-Methyl-2-oxoindoline-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

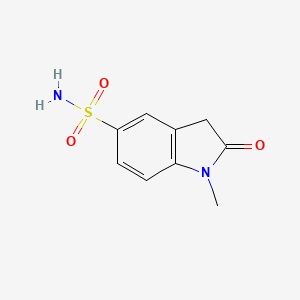

1-Methyl-2-oxoindoline-5-sulfonamide is a chemical compound belonging to the class of oxindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline core with a methyl group at the 1-position, a keto group at the 2-position, and a sulfonamide group at the 5-position.

Métodos De Preparación

The synthesis of 1-Methyl-2-oxoindoline-5-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indolin-2-one.

Sulfonation: Indolin-2-one is treated with chlorosulfonic acid to yield 2-oxoindoline-5-sulfonyl chloride.

Amination: The sulfonyl chloride intermediate is then reacted with methylamine to produce this compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-Methyl-2-oxoindoline-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-2-oxoindoline-5-sulfonamide is utilized as a building block in synthesizing more complex pharmaceutical compounds. Its sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate metabolism, making it a candidate for antibiotic development.

Anticancer Research

The compound has been studied for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that derivatives of this compound can selectively target cancer cells while sparing non-malignant cells, showcasing its potential as an anticancer agent .

Anticonvulsant Activity

Research has indicated that related compounds exhibit anticonvulsant properties. For example, studies on similar oxindole derivatives have shown effectiveness in reducing seizure activity without significant central nervous system depressant effects, suggesting potential applications in treating epilepsy .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound derivatives on human cancer cell lines characterized by high Bruton's tyrosine kinase expression. Results showed that certain derivatives exhibited selective cytotoxicity against these cells while demonstrating minimal toxicity to non-malignant cells .

Case Study 2: Anticonvulsant Properties

In a controlled study involving animal models, derivatives of this compound were tested for their anticonvulsant activity using the maximal electroshock seizure test. Results indicated significant efficacy in reducing seizure spread without notable neurotoxicity compared to standard treatments .

Mecanismo De Acción

The mechanism of action of 1-Methyl-2-oxoindoline-5-sulfonamide involves its interaction with molecular targets such as Bruton’s tyrosine kinase. By inhibiting this kinase, the compound can disrupt signaling pathways essential for the proliferation and survival of cancer cells. This inhibition leads to the induction of apoptosis and the suppression of tumor growth .

Comparación Con Compuestos Similares

1-Methyl-2-oxoindoline-5-sulfonamide can be compared with other oxindole derivatives, such as:

2-Oxoindoline-5-sulfonamide: Lacks the methyl group at the 1-position, which may affect its biological activity and binding affinity.

N-Methyl-2-oxoindoline-5-sulfonamide: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.

Actividad Biológica

1-Methyl-2-oxoindoline-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique structural features that contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10N2O3S |

| Molecular Weight | 226.26 g/mol |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. This compound has been studied for its potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation and inflammation pathways.

- Antitumor Activity : Research indicates that sulfonamide derivatives, including this compound, exhibit antitumor properties by inhibiting tumor cell growth and inducing apoptosis in cancer cells . The compound's mechanism may involve the modulation of signaling pathways associated with cell cycle regulation.

- Anticonvulsant Effects : A study highlighted the anticonvulsant properties of related indoline compounds, suggesting that modifications similar to those in this compound can enhance neuroprotective effects against seizures .

- CNS Activity : The compound has shown promise in reducing central nervous system (CNS) depressant effects while maintaining anticonvulsant efficacy, making it a candidate for further investigation in treating epilepsy .

Biological Activity Evaluation

The biological activity of this compound has been evaluated through various assays:

Table 1: Summary of Biological Activities

Case Studies

Several studies have documented the effects of compounds related to or including this compound:

- Anticancer Studies : In preclinical trials, derivatives of sulfonamides were tested against various human tumor cell lines, demonstrating effective cytotoxicity and selective targeting of cancer cells without significant toxicity to normal cells .

- Epilepsy Models : In animal models, compounds structurally related to 1-Methyl-2-oxoindoline were shown to reduce seizure frequency and duration without the sedative effects commonly associated with traditional antiepileptic drugs .

- Pharmacokinetic Studies : Computational modeling has been employed to predict the pharmacokinetics and bioavailability of sulfonamide derivatives, indicating favorable absorption and distribution profiles conducive for therapeutic use .

Propiedades

IUPAC Name |

1-methyl-2-oxo-3H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFWIMWXANJNGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.